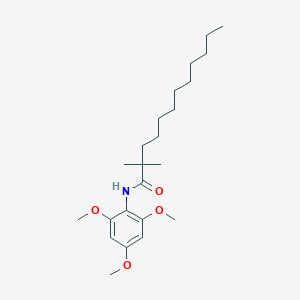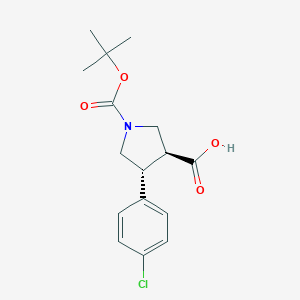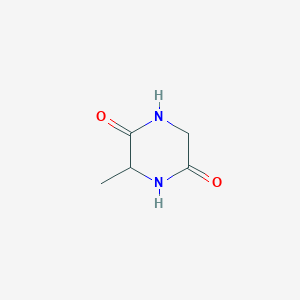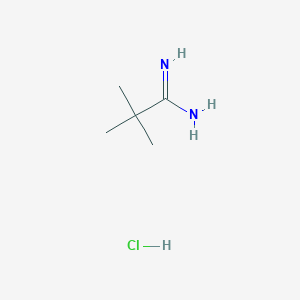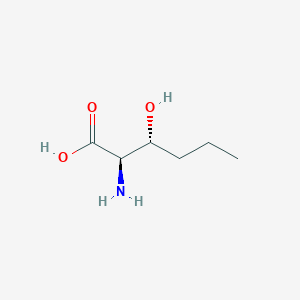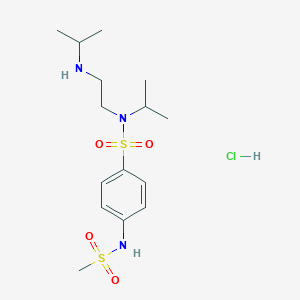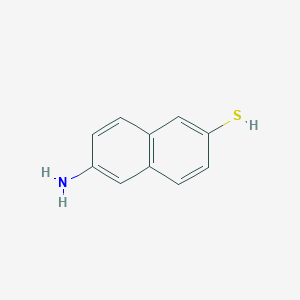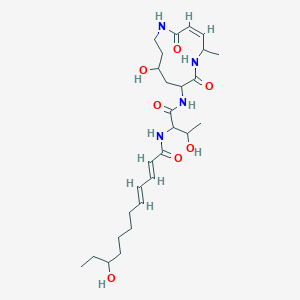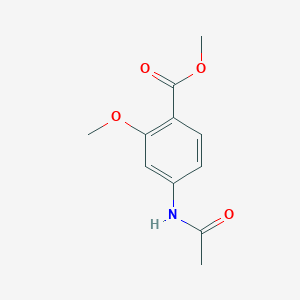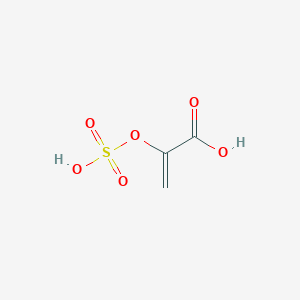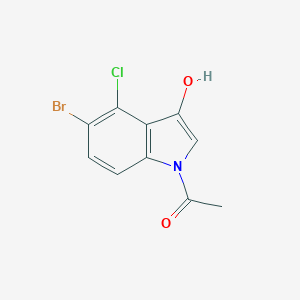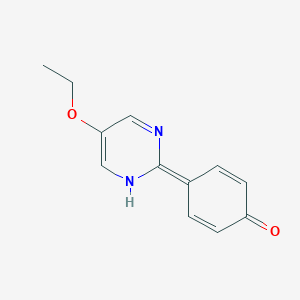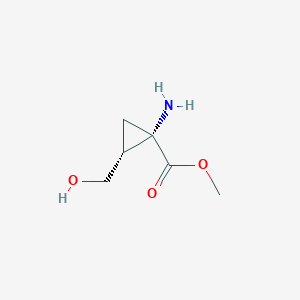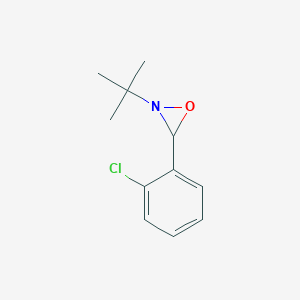
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine, also known as TBCPO, is a synthetic organic compound that has been extensively studied for its unique chemical and biological properties. TBCPO belongs to the class of oxaziridines, which are versatile reagents used in various chemical reactions, including oxidation and epoxidation. In recent years, TBCPO has gained significant attention in the scientific community due to its potential applications in drug discovery, chemical synthesis, and biological research.
Mechanism Of Action
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine acts as an electrophilic oxidant, which means that it accepts electrons from a nucleophile to form a covalent bond. In the case of primary amines, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine oxidizes the nitrogen atom to form a nitrile group. This reaction proceeds through the formation of a nitrogen-centered radical intermediate, which is stabilized by the tert-butyl group of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine.
Biochemical And Physiological Effects
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. One of the most significant biochemical effects of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is its ability to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular oxidative stress.
Advantages And Limitations For Lab Experiments
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has several advantages over other oxidizing agents used in chemical synthesis and biological research. Firstly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is a stable and easy-to-handle reagent that can be stored for extended periods without decomposition. Secondly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is highly selective for primary amines, which makes it an ideal reagent for the synthesis of various pharmaceuticals and agrochemicals. However, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has some limitations in lab experiments, such as its low solubility in water and its sensitivity to air and moisture.
Future Directions
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has enormous potential in various fields of research, and several future directions can be explored. Firstly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine can be used in the synthesis of novel pharmaceuticals and agrochemicals that have improved efficacy and selectivity. Secondly, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine can be used in the development of new diagnostic tools for the detection of primary amines in biological samples. Finally, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine can be used in the study of various biochemical pathways that involve primary amines, such as the biosynthesis of neurotransmitters and amino acids.
Conclusion:
In conclusion, 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is a versatile reagent that has enormous potential in various fields of research. Its unique chemical and biological properties make it an ideal candidate for the synthesis of novel pharmaceuticals and agrochemicals, as well as for the study of various biochemical pathways. However, further research is needed to fully understand the mechanism of action and the potential applications of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine.
Synthesis Methods
The synthesis of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine involves the reaction of tert-butyl hydroperoxide with 2-chloroaniline in the presence of a catalyst, such as trifluoroacetic acid. The reaction proceeds through the formation of an intermediate, which undergoes rearrangement to form 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine. The overall yield of this reaction is about 70%, and the purity of the product can be further improved by recrystallization.
Scientific Research Applications
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine has been widely used in scientific research, particularly in the field of biochemistry and pharmacology. One of the most significant applications of 2-tert-Butyl-3-(2-chlorophenyl)oxaziridine is its use as a selective oxidizing agent for the conversion of primary amines to nitriles. This reaction is of great importance in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
120402-23-5 |
|---|---|
Product Name |
2-tert-Butyl-3-(2-chlorophenyl)oxaziridine |
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-tert-butyl-3-(2-chlorophenyl)oxaziridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14-13)8-6-4-5-7-9(8)12/h4-7,10H,1-3H3 |
InChI Key |
VUOOYKFERWMQHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)(C)N1C(O1)C2=CC=CC=C2Cl |
synonyms |
2-TERT-BUTYL-3-(2-CHLOROPHENYL)-1,2-OXAZIRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



